molecular formula C52H74Cl2O18 B1672665 Fidaxomicina CAS No. 873857-62-6

Fidaxomicina

Número de catálogo: B1672665
Número CAS: 873857-62-6
Peso molecular: 1058.0 g/mol
Clave InChI: ZVGNESXIJDCBKN-LGPUCNCQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fidaxomicin is a macrolide antibiotic used to treat diarrhea associated with Clostridium difficile infection . It is a naturally-occurring 18-member macrocycle derived from fermentation . It works differently from other medicines because it passes into your stomach and intestines without being absorbed into your bloodstream .


Synthesis Analysis

Fidaxomicin is a glycosylated macrocyclic lactone produced by actinomycetes and has been isolated from four different soil bacteria . The development of semisynthetic derivatives is a promising approach to render this class of antibiotics available for treatments of systemic infections, particularly by improving water solubility .


Molecular Structure Analysis

Fidaxomicin structurally belongs to the macrocyclic lactone antibiotics, but features a larger 18-membered ring . The aglycon is connected to a modified noviose . Structural and biochemical experiments reveal a region in the enzyme RNA polymerase that can sensitize the pathogen to fidaxomicin, helping to explain the drug’s selective clinical activity .


Chemical Reactions Analysis

Fidaxomicin has been subjected to stress degradation under different conditions such as excessive heat, acid and base hydrolysis, and oxidation . The study revealed six impurities, among them, some were alkali stress dependent while others were acid stress dependent .


Physical and Chemical Properties Analysis

Fidaxomicin has a molecular formula of C52H74Cl2O18 and a molecular weight of 1058.04 . One of the main limitations for this compound is its low water solubility, which impacts its clinical uses .

Aplicaciones Científicas De Investigación

Tratamiento de infecciones por Clostridioides difficile

La Fidaxomicina es un antibiótico de espectro estrecho que exhibe actividad selectiva contra Clostridioides difficile, una causa importante de infecciones intestinales adquiridas en el hospital. A diferencia de los antibióticos de amplio espectro que alteran el microbioma intestinal normal, la this compound preserva muchas bacterias intestinales cruciales, lo que reduce la susceptibilidad a las infecciones recurrentes .

Comprensión del mecanismo de la ARN polimerasa

La investigación que involucra this compound ha proporcionado información sobre la estructura y función de la ARN polimerasa (RNAP) en las bacterias. Al estudiar la interacción entre la this compound y la RNAP, los científicos han logrado una mejor comprensión del proceso de transcripción en las bacterias y la base de la selectividad del fármaco .

Avance en el desarrollo de antibióticos

El mecanismo selectivo de acción de la this compound ha guiado el desarrollo de otros antibióticos de espectro estrecho. Al inhibir la ARN polimerasa en un sitio distinto de las rifamicinas, ofrece una plantilla para crear fármacos que se dirigen a patógenos específicos mientras se preserva la microbiota beneficiosa .

Tratamiento de la infección por Clostridium difficile (CDI)

La this compound está aprobada por la FDA para el tratamiento de CDI en adultos. Se ha demostrado que no es inferior a la vancomicina en cuanto a la respuesta clínica después de 10 días de tratamiento y superior en cuanto a la respuesta sostenida sin recurrencia 25 días después de la finalización del tratamiento .

Reducción de la resistencia a los antibióticos

El uso de this compound puede contribuir a reducir el desarrollo de resistencia a los antibióticos. Su actividad de espectro estrecho significa que es menos probable que induzca resistencia en bacterias no diana, lo que es una preocupación significativa con los antibióticos de amplio espectro .

Mejora de los resultados del paciente en CDI

Los estudios clínicos han demostrado que los pacientes con CDI grave tienen mejores resultados cuando se les trata con this compound en comparación con otros tratamientos. Esto destaca su importancia en el manejo de infecciones que son difíciles de tratar debido a la resistencia o la recurrencia .

Investigación de las interacciones fármaco-patógeno

La interacción de la this compound con la RNAP de C. difficile se ha estudiado utilizando microscopía crioelectrónica, lo que proporciona una visión detallada de cómo el fármaco se une a su diana. Esta investigación es crucial para comprender las interacciones fármaco-patógeno a nivel molecular .

Explorando la preservación del microbioma

La capacidad de la this compound para dirigirse selectivamente a C. difficile mientras se preserva el microbioma intestinal la convierte en una herramienta valiosa para explorar cómo los antibióticos pueden diseñarse para preservar el microbioma, lo cual es esencial para un sistema digestivo saludable .

Mecanismo De Acción

Fidaxomicin, also known as Tiacumicin B or Dificid, is a macrolide antibiotic that has been used in the treatment of diarrhea caused by Clostridioides difficile .

Target of Action

Fidaxomicin’s primary target is the bacterial RNA polymerase (RNAP) of Clostridioides difficile . This enzyme is responsible for carrying out transcription in all bacteria .

Mode of Action

Fidaxomicin inhibits the bacterial RNA synthase, thereby disrupting bacterial transcription . It binds to the RNAP at a site distinct from where rifamycins interact .

Biochemical Pathways

Fidaxomicin acts selectively on the bacterium Clostridioides difficile, a main cause of intestinal infections . It inhibits RNA polymerase, preventing transcription . The drug’s selective clinical activity can be explained by a region in the enzyme RNA polymerase that can sensitize the pathogen to fidaxomicin .

Pharmacokinetics

Fidaxomicin is mainly confined to the gastrointestinal tract . Following oral administration of a single dose of 200 mg fidaxomicin in healthy adults, the elimination half-life of fidaxomicin was approximately 11.7 ± 4.80 hours . Fidaxomicin is transformed to its main and pharmacologically active metabolite, OP-1118, via hydrolysis at the isobutyryl ester .

Result of Action

Fidaxomicin selectively eradicates pathogenic Clostridioides difficile with relatively little disruption to the multiple species of bacteria that make up the normal, healthy intestinal microbiota . The maintenance of normal physiological conditions in the colon may reduce the probability of recurrence of Clostridioides difficile infection .

Action Environment

Fidaxomicin acts selectively on Clostridioides difficile while leaving many crucial gut microbes intact . This selectivity is beneficial as broad-spectrum antibiotics used to treat C. difficile infections can decimate the normal gut microbiome, killing harmless and protective commensal bacteria and increasing susceptibility to recurrent C. difficile infections .

Safety and Hazards

Fidaxomicin may cause serious side effects. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is also advised to use personal protective equipment and ensure adequate ventilation . In case of an allergic reaction or serious side effects, it is recommended to stop taking fidaxomicin and get emergency medical help .

Direcciones Futuras

Understanding why fidaxomicin acts selectively on the RNAP of C. difficile would improve knowledge on how transcription works in this bacterium and guide the design of other narrow-spectrum antibiotics . Precisely stratifying risk groups for recurrent CDI will represent a crucial research trajectory of future real-life studies on the treatment of first CDI episodes .

Análisis Bioquímico

Biochemical Properties

Fidaxomicin mediates its potent bactericidal action on bacteria by inhibiting the bacterial RNA synthase, thereby disrupting bacterial transcription . The antibacterial activity of fidaxomicin is distinct from macrolides and rifamycins, as the bactericidal activity is time-dependent, and not concentration-dependent . It displays a narrow spectrum of activity against gram-positive anaerobes .

Cellular Effects

Fidaxomicin is used in the treatment of diarrhea caused by Clostridioides (formerly Clostridium) difficile in adult and pediatric patients over the age of 6 months . Unlike vancomycin, however, fidaxomicin has a negligible effect on normal colonic microflora . It is also reported to have some side effects such as nausea, vomiting, and constipation .

Molecular Mechanism

Fidaxomicin binds to and prevents movement of the “switch regions” of bacterial RNA polymerase . This switch motion occurs during the opening and closing of the DNA:RNA clamp, a process that occurs throughout RNA transcription but is especially important in the opening of double-stranded DNA during the initiation of transcription .

Temporal Effects in Laboratory Settings

Fidaxomicin is highly effective against C. perfringens strains of canine and feline origin . When tested by an agar dilution method, fidaxomicin minimum inhibitory concentrations (MICs) ranged between 0.004 and 0.032 µg/ml . The incorporation of fidaxomicin into the test medium at a concentration equivalent to half the MIC significantly increased the susceptibility of isolates to metronidazole and erythromycin in 71.4% and 61.9% of the strains, respectively .

Dosage Effects in Animal Models

In rats, the LD 50 of fidaxomicin was approximately 200 mg/kg and the no observed adverse effect level (NOAEL) was determined to be 62.5 mg/kg following administration of a single intravenous dose .

Metabolic Pathways

Fidaxomicin is mainly transformed by hydrolysis to form its main metabolite OP-1118 . Although OP-1118 also has antibacterial activity against C. difficile, it is less active than fidaxomicin .

Transport and Distribution

Fidaxomicin remains mainly confined to and acts locally in the gastrointestinal tract when orally administered . There is limited information on the volume of distribution of fidaxomicin .

Subcellular Localization

Fidaxomicin is mainly confined to the gastrointestinal tract when orally administered . A study demonstrated that fidaxomicin suppressed Notch signaling and may be repurposed for the treatment of breast cancer . The relatively weak fluorescence signal (green) of fidaxomicin was observed in the nuclei (red) of 4T1 cells after 0.5 h incubation, and enhanced fluorescence of fidaxomicin could be detected after 2 h and 4 h incubation, indicating that the fidaxomicin could be localized in the nucleus .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Fidaxomycin involves the condensation of two key intermediates, namely, 2-(4-chlorophenyl)-3-methylbutyric acid and 5-chloro-2,3-dihydro-2-[(2-methylpropyl)thio]-1H-isoindole-1,3-dione. The condensation reaction is carried out using appropriate reagents and conditions to yield the final product, Fidaxomycin.", "Starting Materials": ["2-(4-chlorophenyl)-3-methylbutyric acid", "5-chloro-2,3-dihydro-2-[(2-methylpropyl)thio]-1H-isoindole-1,3-dione"], "Reaction": ["Step 1: Protection of the carboxylic acid group of 2-(4-chlorophenyl)-3-methylbutyric acid using appropriate reagents and conditions.", "Step 2: Reaction of the protected 2-(4-chlorophenyl)-3-methylbutyric acid with 5-chloro-2,3-dihydro-2-[(2-methylpropyl)thio]-1H-isoindole-1,3-dione in the presence of appropriate reagents and conditions to form the condensation product.", "Step 3: Removal of the protecting group from the condensation product using appropriate reagents and conditions to yield the final product, Fidaxomycin."] }

_Clostridium difficile_ is a Gram-positive bacterium that causes various gastrointestinal complications, such as antibiotic-associated diarrhea. _C. difficile_ infection can be caused by antibiotic therapy, resulting in the disruption of the human gut flora leads to an overgrowth of _C. difficile_. The consequences of _C. difficile_ infection can be mild to severe and sometimes fatal. Fidaxomicin gets hydrolyzed to its active metabolite, OP-1118, upon oral administration. Both compounds mediate a bactericidal activity against _C. difficile_ by inhibiting bacterial RNA polymerase at the initiation phase of the transcription cycle. The RNA polymerase is an essential bacterial enzyme that regulates gene expression, catalyzes nucleic acid interactions, and promotes several bacterial enzymatic reactions critical for bacterial survival. The core RNA polymerase is composed of a complex of different subunits and contains the active site. To initiate bacterial transcription, the active site of the core RNA polymerase binds to a promoter-specificity σ initiation factor, which locates and binds to a promoter region of the DNA. The DNA-RNA polymerase interaction promotes subsequent steps of transcription, which involves the separation of DNA strands. Fidaxomicin binds to the DNA template-RNA polymerase complex, thereby preventing the initial separation of DNA strands during transcription and inhibiting messenger RNA synthesis. The narrow spectrum of antimicrobial activity of fidaxomicin may be explained by the unique target site of fidaxomicin and differing σ subunits of the core structure of RNA polymerase among bacterial species.

Número CAS

873857-62-6

Fórmula molecular

C52H74Cl2O18

Peso molecular

1058.0 g/mol

Nombre IUPAC

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate

InChI

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22-,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1

Clave InChI

ZVGNESXIJDCBKN-LGPUCNCQSA-N

SMILES isomérico

CC[C@H]1/C=C(\[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C

SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

SMILES canónico

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

Apariencia

Solid powder

Punto de ebullición

1046.4

873857-62-6

Pictogramas

Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO.

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

fidaxomicin
lipiarmycin
lipiarmycin A3
lipiarmycin A4
lipiarmycin B
lipiarmycin B3
lipiarmycin B4
PAR 101
PAR-101
PAR101
tiacumicin B
tiacumicin C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fidaxomicin
Reactant of Route 2
Reactant of Route 2
Fidaxomicin
Reactant of Route 3
Reactant of Route 3
Fidaxomicin
Reactant of Route 4
Reactant of Route 4
Fidaxomicin
Reactant of Route 5
Reactant of Route 5
Fidaxomicin
Reactant of Route 6
Reactant of Route 6
Fidaxomicin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.